Methscopolamine
Overview
Description
Methscopolamine is a quaternary ammonium derivative of scopolamine, primarily used as a muscarinic antagonist. It is commonly employed in the treatment of peptic ulcers, motion sickness, and other gastrointestinal disorders. This compound works by blocking the muscarinic acetylcholine receptors, thereby reducing gastric acid secretion and inhibiting gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methscopolamine is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, this compound bromide is produced by reacting scopolamine with methyl bromide. The reaction is carried out in a solvent such as ethanol or isopropanol, followed by purification through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Methscopolamine undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form scopolamine and the corresponding methyl halide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed:
Substitution Reactions: Products include scopolamine derivatives.
Hydrolysis: Products include scopolamine and methyl halides.
Scientific Research Applications
Methscopolamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving muscarinic acetylcholine receptors and their role in various physiological processes.
Medicine: Utilized in the treatment of peptic ulcers, motion sickness, and other gastrointestinal disorders.
Industry: Applied in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
Methscopolamine exerts its effects by acting as a muscarinic antagonist. It blocks the muscarinic acetylcholine receptors, preventing the binding of acetylcholine. This inhibition reduces gastric acid secretion, inhibits gastrointestinal motility, and decreases salivary excretion. The compound also affects the central nervous system by blocking the transmission of nerve impulses in the parasympathetic nervous system .
Comparison with Similar Compounds
Methscopolamine is structurally similar to other muscarinic antagonists such as:
Scopolamine: Both compounds are derived from the same parent molecule but differ in their methylation status.
Atropine: Another muscarinic antagonist with similar pharmacological effects but different chemical structure.
Hyoscine: Similar to scopolamine, it is used for similar therapeutic purposes
Uniqueness: this compound’s quaternary ammonium structure makes it less likely to cross the blood-brain barrier compared to its tertiary counterparts like scopolamine. This property reduces central nervous system side effects, making it a preferred choice for certain therapeutic applications .
Properties
IUPAC Name |
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOQTDXKCNBEE-XJMZPCNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046931 | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN ACETONE & IN CHLOROFORM | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |
CAS No. |
13265-10-6 | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methscopolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHSCOPOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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